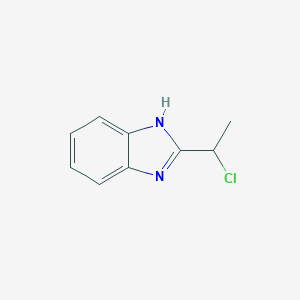

2-(1-氯乙基)-1H-苯并咪唑

描述

The compound "2-(1-Chloro-ethyl)-1H-benzimidazole" is a derivative of the benzimidazole family, which is a class of heterocyclic compounds featuring a fusion of benzene and imidazole. Benzimidazoles are known for their wide range of biological activities and have been extensively studied for their potential use in medicinal chemistry. The presence of a chloroethyl group on the benzimidazole nucleus could potentially influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with various reagents. For instance, a series of benzimidazole derivatives with different substituents were synthesized from appropriately substituted 1,2-phenylenediamine, showcasing the versatility of the core structure in accommodating various functional groups . Another method involves the reaction of 1-benzylbenzimidazole with 2-chloroethylpiperidine hydrochloride to introduce the chloroethyl moiety . The synthesis of substituted benzimidazoles can also be achieved through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, indicating a facile approach for introducing the chloroethyl group .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of a related compound, where the benzimidazole ring is connected to a piperidine ring by an ethylene group, was stabilized by various hydrogen-bonding interactions . The molecular structures of two 1H-2-substituted benzimidazoles were determined and analyzed, providing insight into the conformational aspects of the substituents and their influence on the overall molecular geometry .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The presence of a chloroethyl group could potentially make the compound a suitable candidate for nucleophilic substitution reactions, where the chlorine atom could be displaced by other nucleophiles. This reactivity can be exploited to synthesize a wide array of further derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents. The introduction of a chloroethyl group can affect the compound's solubility, boiling point, melting point, and stability. The presence of this group can also impact the compound's ability to form hydrogen bonds and its overall polarity, which in turn can influence its biological activity. For example, the antiprotozoal activity of benzimidazole derivatives was found to be strong, with IC50 values in the nanomolar range, indicating that the substituents play a crucial role in the compound's bioactivity .

科学研究应用

抗菌活性

- 苯并咪唑衍生物已被合成并评估其抗菌活性,对细菌和真菌表现出显着的疗效。这些化合物具有有效的抗菌特性,其中一些对大肠杆菌、金黄色葡萄球菌、白色念珠菌和黄曲霉表现出高活性 (Salahuddin 等,2017)。这表明它们作为开发新型抗菌剂的先导化合物的潜力。

抗原生动物活性

- 一系列新的 2-{[2-(1H-咪唑-1-基)乙基]硫代}-1H-苯并咪唑衍生物已被合成,显示出对原生动物阴道毛滴虫、肠贾第鞭毛虫和溶组织内阿米巴的强活性,IC50 值在纳摩尔范围内,超过了甲硝唑(这些寄生虫的标准药物)的有效性 (J. Pérez‐Villanueva 等,2013)。

合成和结构研究

- 探索了苯并咪唑衍生物的合成方法,从而开发出具有潜在抗菌和抗原生动物活性的化合物。这些合成方法包括缩合反应和苯并咪唑核心的修饰,以增强生物活性 (Cherupally Dayakar 等,2015)。

降压活性

- 苯并咪唑衍生物也已筛选其降压活性。这些化合物在降低血压方面显示出显着的潜力,证明了苯并咪唑衍生物在抗菌和抗原生动物作用之外的治疗应用中的多功能性 (Mukesh C. Sharma 等,2010)。

属性

IUPAC Name |

2-(1-chloroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBWNZYXAJCPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402199 | |

| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloro-ethyl)-1H-benzoimidazole | |

CAS RN |

19275-82-2 | |

| Record name | 2-(1-Chloro-ethyl)-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)